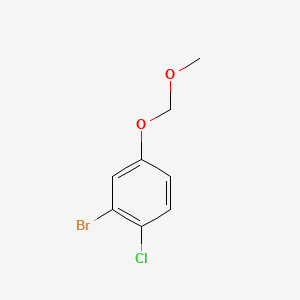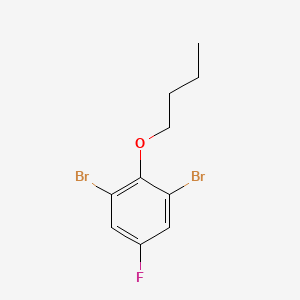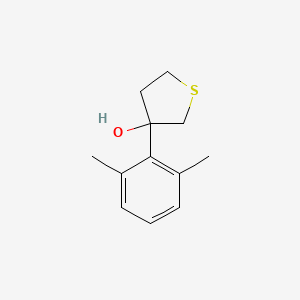
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol, commonly referred to as 2-(2,6-Dimethylphenyl)-3-methyl-butanol or 2,6-Dimethylphenyl-3-methylbutanol, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a faint odor and is soluble in most organic solvents. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, fragrances, and other materials.
科学的研究の応用
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol has a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a solvent in chromatography, and as a starting material in the synthesis of pharmaceuticals and fragrances. It is also used in the synthesis of a variety of other compounds, including dyes, adhesives, and surfactants.
作用機序
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol acts as a nucleophile in organic reactions. It is able to donate electrons to form a covalent bond with an electrophile, such as an alkyl halide or an aldehyde or ketone. This covalent bond formation is the basis for the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
実験室実験の利点と制限
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol has several advantages for use in laboratory experiments. It is a colorless liquid with a faint odor, making it easy to work with. It is also soluble in most organic solvents, making it easy to dissolve. Additionally, it is relatively inexpensive and readily available. The main limitation of this compound is that it is not very reactive. This can make it difficult to use in certain reactions.
将来の方向性
There are several possible future directions for the use of 2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol. It could be used as a starting material in the synthesis of more complex compounds, such as pharmaceuticals and fragrances. It could also be used as a solvent in chromatography, as a reagent in organic synthesis, or as a starting material in the synthesis of dyes, adhesives, and surfactants. Additionally, it could be used in the development of new synthetic methods or in the development of new catalysts. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
合成法
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis. The Grignard reaction is the most common method for synthesizing this compound. This reaction involves the reaction of an alkyl halide with magnesium metal to form an organomagnesium compound. The organomagnesium compound then reacts with an aldehyde or ketone to form an alcohol. The Wittig reaction is another method of synthesizing this compound. This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The alkene can then be reacted with an alcohol to form the desired alcohol. The Williamson ether synthesis is a third method of synthesizing this compound. This reaction involves the reaction of an alkoxide with an alkyl halide to form an ether.
特性
IUPAC Name |
2-(2,6-dimethylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-10(3)7-6-8-11(12)4/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFLONRGYBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














